An In-depth Technical Guide to the Chemical Properties of Cholesteryl Nonanoate
An In-depth Technical Guide to the Chemical Properties of Cholesteryl Nonanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of cholesteryl nonanoate, a significant cholesteryl ester with applications ranging from cosmetic formulations to advanced liquid crystal technologies. This document details its structural characteristics, physicochemical properties, and provides generalized experimental protocols for their determination.
Introduction
Cholesteryl nonanoate (also known as cholesteryl pelargonate) is the ester formed from cholesterol and nonanoic acid.[1][2] It is a white, crystalline solid at room temperature and is notable for its thermotropic liquid crystalline behavior, specifically exhibiting a cholesteric phase.[1][3] This property, along with its biocompatibility, makes it a subject of interest in materials science and biomedical applications, including drug delivery systems where it can influence membrane fluidity.[4]
Chemical and Physical Properties
The fundamental chemical and physical properties of cholesteryl nonanoate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.
| Property | Value |
| CAS Number | 1182-66-7 |
| Molecular Formula | C₃₆H₆₂O₂[5][6] |
| Molecular Weight | 526.88 g/mol [6][7][8] |
| Appearance | White to off-white crystalline solid[1][2][7] |
| Melting Point | 74 - 82 °C[1][2][7] |
| Boiling Point | ~360 °C at 760 mmHg[7][9] |
| Solubility | Insoluble in water.[1][2] Soluble in organic solvents such as chloroform, tetrahydrofuran (THF), and ethanol.[4][10][11] |
| Optical Rotation | -30° (c=5 in chloroform)[11][12] |
Liquid Crystalline Behavior
A key characteristic of cholesteryl nonanoate is its ability to form a cholesteric liquid crystal phase upon heating.[3] The transition between different phases (crystalline, smectic, cholesteric, and isotropic liquid) occurs at specific temperatures, which is a critical consideration for its application in thermochromic devices and liquid crystal displays.[13]
-
Crystalline to Smectic Phase Transition: 77.5 °C
-
Smectic to Cholesteric Phase Transition: 79 °C
-
Cholesteric to Isotropic Liquid Transition (Clearing Point): 90 °C[13]
The following diagram illustrates the phase transition workflow of cholesteryl nonanoate with respect to temperature changes.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of cholesteryl nonanoate.
| Spectroscopy Type | Key Features |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the cholesterol backbone and the nonanoate fatty acid chain.[14][15] |
| ¹³C NMR | The carbon NMR spectrum provides detailed information on the carbon skeleton, confirming the ester linkage and the sterol structure.[14] |
| Mass Spectrometry (GC-MS) | The mass spectrum typically shows a top peak at m/z 368, corresponding to the cholestadiene fragment after the loss of the nonanoate group.[5] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[5] |
Experimental Protocols
The following are generalized methodologies for the characterization of cholesteryl nonanoate.
5.1. Synthesis via Acid Chloride-Alcohol Condensation
This protocol describes a common method for the synthesis of cholesteryl esters.
-
Dissolution: Dissolve cholesterol in a dry, non-protic solvent such as pyridine.
-
Acylation: Slowly add nonanoyl chloride to the cholesterol solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as acetone to yield the final white crystalline product.
The logical workflow for the synthesis and purification is depicted below.
5.2. Characterization by Differential Scanning Calorimetry (DSC) [3]
DSC is employed to determine the phase transition temperatures and enthalpies of cholesteryl nonanoate.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point. Then, cool the sample at the same rate. A second heating run is often performed to ensure thermal history is removed.
-
Data Analysis: The temperatures of phase transitions are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram.
5.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[16]
-
Mass Spectrometry (MS): Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.[17]
-
Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film. Record the IR spectrum to identify characteristic functional groups.[5]
Safety and Handling
According to safety data sheets, cholesteryl nonanoate is not classified as a hazardous substance under normal use conditions.[7][9] However, standard laboratory safety practices should be followed. It is incompatible with strong oxidizing agents.[7][10] For handling, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid dust formation.[18]
Applications
The unique properties of cholesteryl nonanoate make it valuable in several fields:
-
Cosmetics: It is used as an emollient and texturizing agent in products like make-up and hair colorants.[1][2][19]
-
Liquid Crystal Displays (LCDs): Its liquid crystalline properties are utilized in the manufacturing of LCDs and other optical devices.[2][10][19]
-
Thermochromic Materials: It is a component in some thermochromic applications where color changes with temperature.[2]
-
Drug Delivery: Its lipid nature allows it to be incorporated into lipid-based drug delivery systems, potentially influencing membrane characteristics.[4]
-
Chemical Synthesis: It serves as an intermediate in the synthesis of other specialized chemicals.[19]
References
- 1. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]
- 2. Cholesteryl_nonanoate [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1182-66-7: Cholesteryl nonanoate | CymitQuimica [cymitquimica.com]
- 5. Cholesteryl Nonanoate | C36H62O2 | CID 2723614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. fishersci.dk [fishersci.dk]
- 10. Cholesteryl nonanoate, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. Cholesteryl nonanoate, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 12. Cholesteryl nonanoate, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 13. polysciences.com [polysciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Cholesteryl pelargonate(1182-66-7) 1H NMR [m.chemicalbook.com]
- 16. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
- 17. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. nbinno.com [nbinno.com]
